molecular formula C16H12BrNO3 B8041967 1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione

1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione

Cat. No.: B8041967
M. Wt: 346.17 g/mol
InChI Key: FRWNEIKNYYDOPQ-UHFFFAOYSA-N
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Preparation Methods

One common method involves the reaction of 1-aminoanthraquinone with bromine in the presence of pyridine, followed by the addition of 2-hydroxyethylamine . The reaction conditions usually require heating and stirring for several hours to ensure complete bromination and substitution.

Chemical Reactions Analysis

1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoanthraquinone derivatives.

Scientific Research Applications

1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also targets enzymes such as topoisomerase II, which is essential for DNA replication and cell division. This dual mechanism makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

1-Bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.

    9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.

    1,4-Diaminoanthraquinone: Studied for its anticancer properties.

The uniqueness of this compound lies in its combination of a bromine atom and a hydroxyethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-4-(2-hydroxyethylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-11-5-6-12(18-7-8-19)14-13(11)15(20)9-3-1-2-4-10(9)16(14)21/h1-6,18-19H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNEIKNYYDOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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